3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 421577-88-0
Cat. No.: VC8444523
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421577-88-0 |
|---|---|
| Molecular Formula | C20H20N2O2S2 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H20N2O2S2/c1-4-10-22-19(24)16-11-15(5-2)26-18(16)21-20(22)25-12-17(23)14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3 |
| Standard InChI Key | ZXNREKOZDRSZFC-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C |
Introduction
"3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one" is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates a thienopyrimidine core functionalized with allyl, ethyl, and p-tolyl moieties, making it a promising candidate for pharmaceutical research.
Structural Features
The compound's molecular structure is characterized by:
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A thieno[2,3-d]pyrimidin-4(3H)-one core.
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Substituents including:
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An allyl group at position 3.
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An ethyl group at position 6.
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A p-tolyl group attached via a thioether linkage to a ketoethyl group at position 2.
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These structural elements contribute to the compound's physicochemical properties and potential bioactivity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization reactions starting from thiophene derivatives. For instance:
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Preparation of the Core: The base structure can be synthesized by reacting 2-amino-thiophene derivatives with carbonitriles or esters under thermal or microwave conditions.
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Functionalization: The allyl and ethyl groups can be introduced through alkylation reactions, while the p-tolyl thioether is formed by nucleophilic substitution with a p-tolylthioketone derivative.
These reactions are often confirmed using spectroscopic techniques such as NMR (1H and 13C), IR spectroscopy (for carbonyl and thiol groups), and mass spectrometry for molecular weight determination .
Biological Activity
Thieno[2,3-d]pyrimidines are widely studied for their pharmacological properties:
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Antimicrobial Activity: Many derivatives exhibit potent activity against bacterial and fungal strains due to their ability to interfere with microbial DNA synthesis.
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Anticancer Potential: The thienopyrimidine scaffold is known to inhibit various cancer-related enzymes such as tyrosine kinases.
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Anti-inflammatory Properties: Molecular docking studies suggest that these compounds can act as inhibitors of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) .
While specific biological data for "3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one" might not yet be available, its structural similarity to other active derivatives suggests potential in these areas.
Spectroscopic Characterization
Characterization of this compound typically involves:
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NMR Spectroscopy:
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Proton signals corresponding to the allyl and ethyl groups.
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Aromatic signals from the p-tolyl group.
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Deshielded signals for protons near the keto and thioether functionalities.
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IR Spectroscopy:
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Strong absorption bands for the carbonyl group (~1670 cm⁻¹).
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Bands indicating C-S stretching (~1100 cm⁻¹).
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Mass Spectrometry:
Research Applications
The compound's structural complexity makes it an excellent candidate for:
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Drug Development: Its functional groups allow for further derivatization to enhance bioactivity or reduce toxicity.
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Molecular Docking Studies: Computational simulations can predict binding affinities to biological targets like enzymes or receptors.
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Material Science: Heterocyclic compounds like this one are sometimes explored in organic electronics due to their conjugated systems.
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